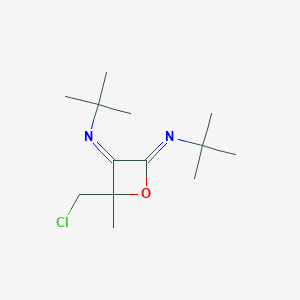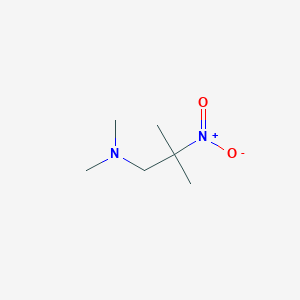
N-Methyl-1-(3-Nitrophenyl)methanamin
Übersicht
Beschreibung
N-methyl-1-(3-nitrophenyl)methanamine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is structurally related to nitroarenes and amines, which are functional groups of interest in the development of new materials and pharmaceuticals. This compound is typically used in research settings and is not intended for human or veterinary use.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(3-nitrophenyl)methanamine is used in various scientific research applications, including:
Polymerization: It is used as a building block in the synthesis of polymers.
Crystallography: The compound’s molecular structure is studied using X-ray diffraction methods to understand the geometrical arrangement of the nitro and amino groups.
Metabolism: It is used in studies related to the metabolism of nitroarenes and amines.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
Mode of Action
The mode of action of N-methyl-1-(3-nitrophenyl)methanamine is currently unknown due to the lack of specific information in the literature . The compound’s interaction with its targets and any resulting changes would depend on the specific molecular targets, which are yet to be identified.
Biochemical Pathways
Compounds with nitro and amino groups are known to participate in various chemical reactions. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes.
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -6.28 cm/s . These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound is stored in a refrigerator and is shipped at room temperature . This suggests that temperature could potentially influence the compound’s stability.
Vorbereitungsmethoden
The synthesis of N-methyl-1-(3-nitrophenyl)methanamine often involves the use of nitroarenes as starting materials. One common method is the direct methylation of nitroarenes using methanol as a green methylating agent, with a palladium catalyst system. This method is environmentally friendly and can be adapted for the synthesis of N-methyl-1-(3-nitrophenyl)methanamine by choosing the appropriate nitroarene precursor.
Analyse Chemischer Reaktionen
N-methyl-1-(3-nitrophenyl)methanamine undergoes various chemical reactions due to the presence of nitro and amino groups. These reactions include:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amino group can undergo oxidation to form corresponding benzoic acids.
Common reagents used in these reactions include palladium catalysts for methylation, reducing agents for nitro group reduction, and oxidizing agents for amino group oxidation. The major products formed from these reactions are N-methyl-arylamines and benzoic acids.
Vergleich Mit ähnlichen Verbindungen
N-methyl-1-(3-nitrophenyl)methanamine is unique due to its specific arrangement of nitro and amino groups. Similar compounds include:
N-phenyl-4-nitrobenzylamine: This compound has a similar structure but with different positions of the nitro and amino groups.
N-methyl-N-phenylnitramine: This compound has a nitramino group that is nearly planar and twisted relative to the aromatic ring, affecting its physical properties.
These similar compounds highlight the uniqueness of N-methyl-1-(3-nitrophenyl)methanamine in terms of its reactivity and physical properties.
Eigenschaften
IUPAC Name |
N-methyl-1-(3-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAPKLGADEFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941258 | |
| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-61-7 | |
| Record name | Benzenemethanamine, N-methyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)








![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)




